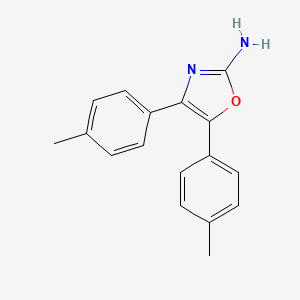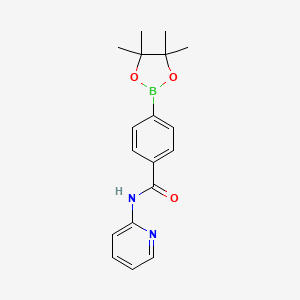
Bis(4-methylphenyl)-1,3-oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
Bis(oxazoline) ligands, including bis(4-methylphenyl)-1,3-oxazol-2-amine, are integral in coordination chemistry, particularly in forming complexes with metals. An example is the coordination behavior of aquo and amine ligands bound to a η6-benzeneruthenium(II) cation, showcasing the versatile interactions of oxazoline ligands in creating complex structures with potential applications in catalysis and materials science (Kurosawa et al., 1998).
Organic Synthesis
This compound derivatives have been identified as versatile templates for the synthesis of various oxazole compounds. These substances play a crucial role in organic synthesis, enabling the development of novel compounds with potential pharmaceutical applications. For instance, the synthesis of 2-phenyl-4,5-functionalized oxazoles demonstrates the utility of oxazoline derivatives in creating complex organic molecules (Misra & Ila, 2010).
Catalysis
The field of catalysis benefits significantly from the use of bis(oxazoline) ligands, including this compound, in developing highly selective and efficient catalytic systems. For example, palladium-catalyzed Buchwald-Hartwig amination methodologies have been applied using bis(amino-oxazoline) ligands to form new classes of tetradentate ligands, indicating the importance of oxazoline derivatives in enhancing the selectivity and efficiency of catalytic reactions (Doherty et al., 2006).
Materials Science
In materials science, bis(oxazoline) ligands, such as this compound, contribute to the development of new materials with unique properties. For instance, the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showcases the potential of oxazoline derivatives in creating coatings or treatments that protect metals from corrosion, extending their lifespan and utility in various industrial applications (Bentiss et al., 2009).
Mécanisme D'action
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
4,5-bis(4-methylphenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFNWOIDUOMJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2848324.png)


![N-(1-cyanocycloheptyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2848329.png)
![N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2848330.png)

![(Z)-N-(3-chloro-4-fluorophenyl)-11-((3,4,5-trimethoxyphenyl)imino)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2848336.png)
![3-[(4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2848337.png)
![2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2848338.png)

![7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2848340.png)